molecular formula C8H9BN2O2 B14782072 (1-Methylindazol-3-yl)boronic acid

(1-Methylindazol-3-yl)boronic acid

Cat. No.: B14782072
M. Wt: 175.98 g/mol
InChI Key: ZPRWEUUZJARZPB-UHFFFAOYSA-N
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Description

(1-Methylindazol-3-yl)boronic acid is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boronic acid group attached to a 1-methylindazole moiety. Boronic acids are known for their versatility in forming covalent bonds with diols, making them valuable in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1-Methylindazol-3-yl)boronic acid typically involves the borylation of 1-methylindazole. One common method is the Miyaura borylation, which employs bis(pinacolato)diboron (B2pin2) as the boron source and a palladium catalyst. The reaction is usually carried out in the presence of a base such as potassium acetate and a solvent like 2-ethoxyethanol .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions: (1-Methylindazol-3-yl)boronic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of (1-Methylindazol-3-yl)boronic acid involves its ability to form covalent bonds with diols and other nucleophiles. This property is exploited in various applications, such as molecular recognition and catalysis. The boronic acid group can interact with specific molecular targets, influencing biochemical pathways and processes .

Comparison with Similar Compounds

Uniqueness: (1-Methylindazol-3-yl)boronic acid stands out due to its unique combination of the indazole moiety and the boronic acid group. This structure imparts specific reactivity and binding properties, making it valuable in specialized applications such as molecular probes and advanced materials .

Properties

Molecular Formula

C8H9BN2O2

Molecular Weight

175.98 g/mol

IUPAC Name

(1-methylindazol-3-yl)boronic acid

InChI

InChI=1S/C8H9BN2O2/c1-11-7-5-3-2-4-6(7)8(10-11)9(12)13/h2-5,12-13H,1H3

InChI Key

ZPRWEUUZJARZPB-UHFFFAOYSA-N

Canonical SMILES

B(C1=NN(C2=CC=CC=C12)C)(O)O

Origin of Product

United States

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